![molecular formula C19H18ClN3O4S B2483916 2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921551-57-7](/img/structure/B2483916.png)
2-chloro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of sulfonamide derivatives involves various chemical pathways, often targeting anticancer and anti-HIV activities. For instance, compounds synthesized through reactions involving semicarbazides and triazoles have been evaluated for their potential anticancer and anti-HIV properties, showing moderate to encouraging activities (Pomarnacka & Kozlarska-Kedra, 2003; Tomorowicz et al., 2020).
Molecular Structure Analysis
Molecular and supramolecular structures of related sulfonamide compounds reveal insights into their conformation and potential interactions. For example, studies on N-[2-(pyridin-2-yl)ethyl]-derivatives of sulfonamides provide detailed conformational data, highlighting the influence of substituents on molecular geometry and intermolecular interactions (Jacobs et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide derivatives often target the synthesis of compounds with potential bioactivities. Research shows the synthesis of novel sulfonamide derivatives with significant cytotoxic activities against various cancer cell lines, emphasizing the role of substituents in enhancing anticancer properties (Żołnowska et al., 2016).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in drug development. Studies on tetrazole derivatives, for example, provide data on crystallography, highlighting the importance of structural characteristics in determining physical properties (Al-Hourani et al., 2015).
Scientific Research Applications
Antimicrobial Activity
Research has shown that certain derivatives of benzenesulfonamide exhibit antimicrobial properties. For instance, a study synthesized compounds like 4-(2-(3-methyl-1-(6-methyl-2-oxo-4substituted phenyl-1,2,3,4-tetrahydro pyrimidine -5-carbonyl)-5-oxo-1H-pyrazol-4(5H)-ylidene) hydrazine) benzene sulfonamide, which demonstrated significant antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Anticancer and Anti-HIV Potential
Another area of application is in anticancer and anti-HIV research. A study reported the synthesis of 1-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)semicarbazides and 4-chloro-2-mercapto-N-(4,5-dihydro-5-oxo-4-phenyl-1H-1,2,4-triazol-3-yl)benzenesulfonamides, showing moderate anticancer and anti-HIV activities (Pomarnacka & Kozlarska-Kedra, 2003).
Enzyme Inhibition and Antioxidant Potential
Benzenesulfonamide derivatives also show promise in enzyme inhibition and antioxidant activity. A study synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, revealing significant enzyme inhibition against AChE and BChE enzymes and good antioxidant potential (Kausar et al., 2019).
Antitumor Evaluation and Molecular Modeling
In antitumor research, novel benzenesulfonamides have been synthesized and evaluated for their cytotoxic activities, showing significant results against various cancer cell lines. Molecular modeling and QSAR studies on these compounds have provided insights into their potential as anticancer agents (Tomorowicz et al., 2020).
Antifungal Screening
The antifungal properties of benzenesulfonamide derivatives are also noteworthy. A study synthesized novel compounds and tested them against fungi like Aspergillus niger and Aspergillus flavus, demonstrating potent antifungal activity (Gupta & Halve, 2015).
Photodynamic Therapy Applications
In photodynamic therapy, new benzenesulfonamide derivatives have been synthesized and characterized for their potential in treating cancer, showing good fluorescence properties and high singlet oxygen quantum yield, essential for Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Herbicide Selectivity in Agriculture
Benzenesulfonamide derivatives like chlorsulfuron have been studied for their selectivity as postemergence herbicides for small grains. Crop plants rapidly metabolize these compounds to inactive products, contributing to their selective herbicidal properties (Sweetser, Schow, & Hutchison, 1982).
properties
IUPAC Name |
2-chloro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c1-27-15-8-6-14(7-9-15)17-10-11-19(24)23(22-17)13-12-21-28(25,26)18-5-3-2-4-16(18)20/h2-11,21H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVJMMRDLAZGNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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